molecular formula C19H25NO2 B2609061 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 610282-38-7

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Cat. No. B2609061
CAS RN: 610282-38-7
M. Wt: 299.414
InChI Key: VRDRSBLNJHENCL-UHFFFAOYSA-N
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Description

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol, commonly known as MDPN, is a chemical compound that belongs to the class of piperidine derivatives. MDPN has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research.

Scientific Research Applications

Environmental Biodegradation and Remediation

Research on naphthalene derivatives highlights their role in environmental biodegradation processes. Studies on microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, demonstrate the microbial pathways that facilitate the breakdown of these compounds in contaminated sites. Understanding the microbial degradation of naphthalene derivatives is crucial for developing strategies to remediate PAH-contaminated environments, suggesting a potential area of application for 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol in environmental science (Peng et al., 2008).

Pharmacological Research

Compounds similar to this compound, such as naphthalimide derivatives, have been extensively studied for their pharmacological applications. Naphthalimide compounds show a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral effects. These activities are attributed to the ability of naphthalimide derivatives to interact with various biological targets, suggesting potential applications in drug discovery and medicinal chemistry (Gong et al., 2016).

Corrosion Inhibition

Phthalocyanine and naphthalocyanine derivatives, which share structural similarities with naphthalene-based compounds, have been identified as effective corrosion inhibitors. Their ability to form strong chelating complexes with metallic atoms makes them suitable for protecting metals from corrosion, particularly in aqueous environments. This suggests that this compound could have potential applications in developing new corrosion inhibition technologies (Verma et al., 2021).

Adsorption and Removal of Environmental Pollutants

The study of adsorbents for the removal of naphthalene from wastewaters has shown that modified materials exhibit excellent performance in pollutant adsorption. Given the structural affinity of this compound to naphthalene, it is conceivable that derivatives of this compound could be explored for their adsorptive properties, potentially contributing to the development of effective materials for water treatment and pollution control (Alshabib, 2021).

properties

IUPAC Name

1-(2-methylpiperidin-1-yl)-3-naphthalen-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-15-6-4-5-11-20(15)13-18(21)14-22-19-10-9-16-7-2-3-8-17(16)12-19/h2-3,7-10,12,15,18,21H,4-6,11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDRSBLNJHENCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COC2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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